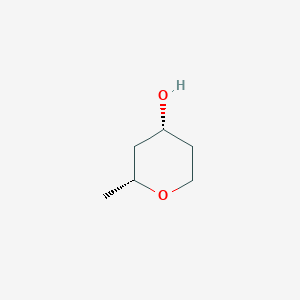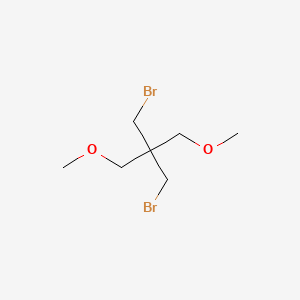
1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane
Overview
Description
1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane, commonly known as BMMP, is an alkyl bromide that is widely used in organic synthesis and medicinal chemistry. BMMP is a versatile reagent with a wide range of applications in organic synthesis and medicinal chemistry. It is used as a building block for the synthesis of various compounds, including drugs, polymers, and other materials. BMMP is also used in the synthesis of various compounds with therapeutic potential.
Scientific Research Applications
Fire Extinguishing Applications
One study investigates the fire extinguishing ability of brominated compounds mixed with nitrogen, demonstrating enhanced extinguishing capabilities. Although this study specifically examines 1-bromo-1-propane, it suggests that brominated compounds can significantly improve the extinguishing abilities of inert gases, which may relate to the fire safety applications of compounds like 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane (Zou, Vahdat, & Collins, 2001).
Synthetic Applications
Research on bromomethyl β-styryl and β-bromostyryl sulfones demonstrates the utility of brominated compounds in synthetic chemistry, particularly in reactions such as the Michael-induced Ramberg-Bäcklund reaction. This showcases the role of brominated compounds in synthesizing complex organic molecules, hinting at the potential utility of this compound in similar synthetic pathways (Vasin, Bolusheva, & Razin, 2003).
Protective Group Applications
Another study focuses on the tetrahydropyranyl protecting group, revealing the strategic use of brominated compounds in protecting sensitive functional groups during synthetic operations. This research highlights the importance of such compounds in organic synthesis, potentially including this compound (Horning, Kavadias, & Muchowski, 1970).
Polymerization Catalyst Applications
Studies on the effect of multi-ethers and conventional alkoxysilanes as external donors on Ziegler-Natta catalysts for propylene polymerization illustrate the role of methoxy-containing compounds in enhancing polymerization processes. Although the research does not directly mention this compound, it underscores the potential applicability of such methoxy and bromo-functionalized compounds in polymer science (Mirjahanmardi et al., 2016).
properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2O2/c1-10-5-7(3-8,4-9)6-11-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNFQRZLCFPCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


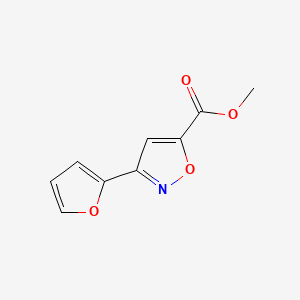
![4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3126652.png)
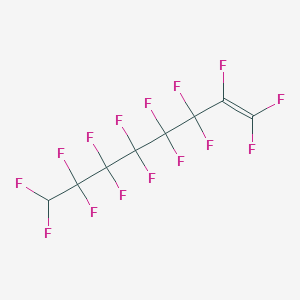
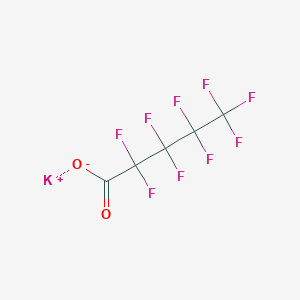
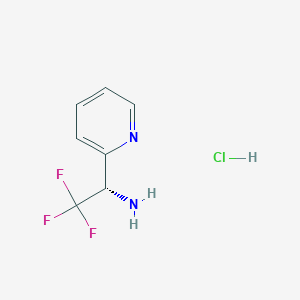
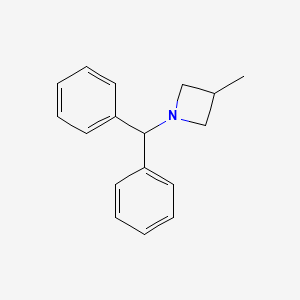
![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)
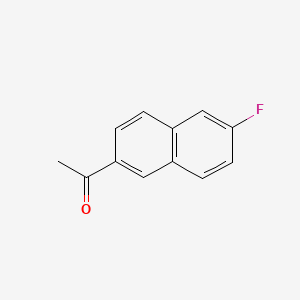

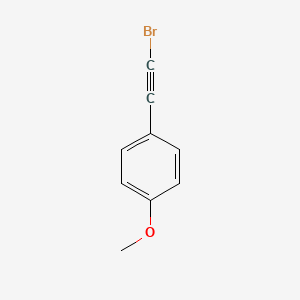
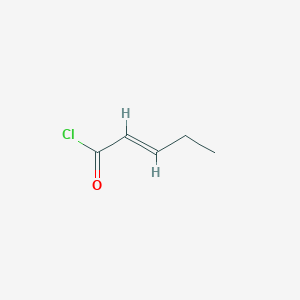
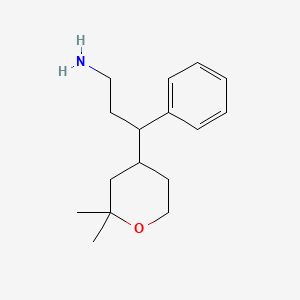
![4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid](/img/structure/B3126718.png)
